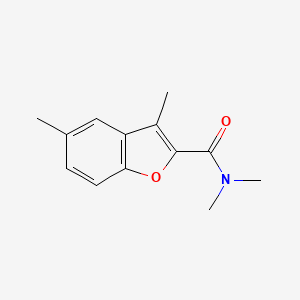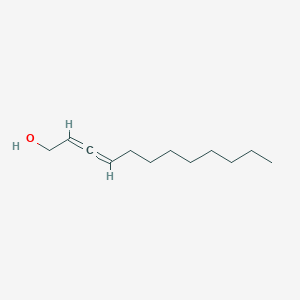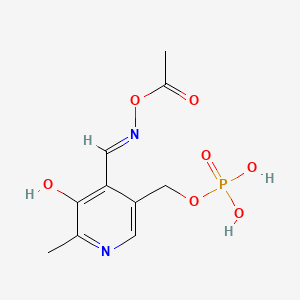![molecular formula C9H13ClO B14430683 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride CAS No. 79635-05-5](/img/structure/B14430683.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylbicyclo[211]hexane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[211]hexane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethylbicyclo[21
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclic core, resulting in different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Oxidized Derivatives: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Applications De Recherche Scientifique
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with unique properties
Mécanisme D'action
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical reactions and derivatizations. This makes it a versatile compound in synthetic organic chemistry.
Propriétés
| 79635-05-5 | |
Formule moléculaire |
C9H13ClO |
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
KSQJBCVEXDDFHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C2)C(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/no-structure.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)

![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
